(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamate esters. Carbamate esters are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. This compound, in particular, features a pyridine ring with a hydroxyl group at the 4-position and a tert-butyl carbamate group attached to the 3-position of the pyridine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxy-pyridin-3-carbaldehyde as the starting material.
Reaction Steps:
Reduction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of Carbamate: The resulting alcohol is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N) to form the carbamate ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Large-scale production often employs automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbamate ester can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), 0°C to room temperature.
Major Products Formed:
Oxidation: 4-Hydroxy-pyridin-3-one
Reduction: (4-Hydroxy-pyridin-3-ylmethyl)-amine
Substitution: Nitro-pyridine derivatives, halogenated pyridine derivatives
Scientific Research Applications
(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:
(4-Hydroxy-phenyl)-methyl-carbamic acid tert-butyl ester: This compound has a similar structure but with a phenyl ring instead of a pyridine ring.
Tert-butyl (3-hydroxypropyl)carbamate: This compound features a hydroxypropyl group instead of the pyridine ring.
Uniqueness: The presence of the pyridine ring in This compound provides unique chemical properties and reactivity compared to phenyl-based carbamates.
Properties
IUPAC Name |
tert-butyl N-[(4-oxo-1H-pyridin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-6-12-5-4-9(8)14/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOLYHGLPNVUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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